molecular formula C8H2F6I2 B8678761 1,4-Bis(trifluoromethyl)-2,5-diiodobenzene

1,4-Bis(trifluoromethyl)-2,5-diiodobenzene

Cat. No. B8678761
M. Wt: 465.90 g/mol
InChI Key: SEUGVCJVKFPXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(trifluoromethyl)-2,5-diiodobenzene is a useful research compound. Its molecular formula is C8H2F6I2 and its molecular weight is 465.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H2F6I2

Molecular Weight

465.90 g/mol

IUPAC Name

1,4-diiodo-2,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2F6I2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2H

InChI Key

SEUGVCJVKFPXCN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)C(F)(F)F)I)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 30 mL H2SO4 was added periodic acid (3.18 g, 14 mmol) and potassium iodide (6.90 g, 42 mmol) under ice bath and then 1,4-bis(trifluoromethyl)benzene (2.17 mL, 14 mmol) was added. The reaction mixture was then stirred at 70° C. for 5 h. After cooling down to room temperature, the resulting solution was poured into ice-water and then extracted with diethyl ether (100 mL) and 10% sodium thiosulfate (50 mL). The organic layer was washed with 10% sodium thiosulfate (3×50 mL), dried over MgSO4, filtered, and concentrated. The residue was recrystallized from hexane to give 19 as a white solid (4.24 g, 65%): 1H NMR (300 MHz, CDCl3): δ 8.20 (s, 2H); 19F N (282 MHz, CDCl3): −64.2; HR-MS (EI) calcd. for C8H2F6I2 (M+): 465.81, found: 465.8387.
Quantity
2.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.18 g
Type
reactant
Reaction Step Three
Quantity
6.9 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
65%

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